molecular formula C17H26N2O4S B7704093 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide

Cat. No.: B7704093
M. Wt: 354.5 g/mol
InChI Key: DMJUSWODEUDYHQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonylureas and is known for its ability to modulate various biochemical and physiological processes.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-18-17(20)14-8-10-19(11-9-14)24(21,22)15-6-7-16(23-5-2)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUSWODEUDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-ethylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a tool for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and ion channel regulation.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The primary mechanism of action of 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide involves the blocking of potassium channels. By inhibiting these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This modulation of ion flow is crucial in processes such as insulin secretion, smooth muscle contraction, and platelet aggregation.

Comparison with Similar Compounds

  • 1-(4-ethoxy-3-methylphenyl)sulfonyl-3-piperidinecarboxamide
  • 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide
  • 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Comparison: While these compounds share a similar core structure, 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide is unique in its specific substitution pattern and its ability to selectively block potassium channels. This specificity makes it a valuable tool in research and potential therapeutic applications.

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